N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Urea Linkage Formation: The urea linkage is introduced by reacting an isocyanate derivative with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea linkage.
Substitution Reactions: The final step involves the substitution of the phenyl groups with chloro and methyl groups. This can be achieved through electrophilic aromatic substitution reactions using chlorinating and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide), and other electrophilic or nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(3-chloro-4-methylphenyl)-2-(2-(3-(o-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure but with ortho-substitution on the phenyl ring.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to its specific substitution pattern and the presence of both thiazole and urea functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-14(8-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-7-6-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRUMFKAWFBIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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